

Proxibarbal's historical use and reasons for market withdrawal

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Compound of Interest

Compound Name: Proxibarbal

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Proxibarbal: A Case Study in Post-Marketing Drug Withdrawal

An In-depth Technical Review of its Historical Use and Market Removal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, was once a therapeutic option for the management of migraine headaches. Unlike many other barbiturates, it exhibited minimal hypnotic effects, which was considered a favorable characteristic. However, post-marketing surveillance revealed a significant safety concern: the risk of inducing immunoallergic thrombocytopenia. This severe adverse reaction ultimately led to its withdrawal from the market in France, the country where it was approved. This technical guide provides a comprehensive overview of **Proxibarbal**'s historical use, its known pharmacological properties, and a detailed analysis of the reasons for its market withdrawal, serving as a valuable case study in pharmacovigilance and drug safety.

Introduction

Proxibarbal (5-allyl-5-(β -hydroxypropyl)barbituric acid) is a derivative of barbituric acid that was historically used for the treatment of migraines.^[1] It was valued for its anxiolytic properties with limited sedative effects, a distinguishing feature among the barbiturate class of drugs.^[1]

Despite its therapeutic potential, the emergence of serious adverse drug reactions during post-marketing surveillance prompted its removal from the pharmaceutical market. This document will explore the available scientific and clinical data on **Proxibarbal**, with a focus on its historical therapeutic application and the safety signals that led to its discontinuation.

Historical Therapeutic Use: Migraine Prophylaxis

Proxibarbal was primarily investigated and used for the preventive treatment of migraine headaches. The rationale for its use in this indication was likely linked to the general central nervous system depressant effects of barbiturates, which can help in managing the hyperexcitability associated with migraines.

Clinical Efficacy in Migraine

A double-blind clinical trial was conducted to evaluate the efficacy of **Proxibarbal** in the preventive treatment of migraine through enzyme induction.^[2] Unfortunately, the detailed results of this study are not widely available in published literature, preventing a quantitative assessment of its efficacy in terms of reduction in migraine frequency, duration, or intensity.

Table 1: Summary of **Proxibarbal** Clinical Use for Migraine Prophylaxis

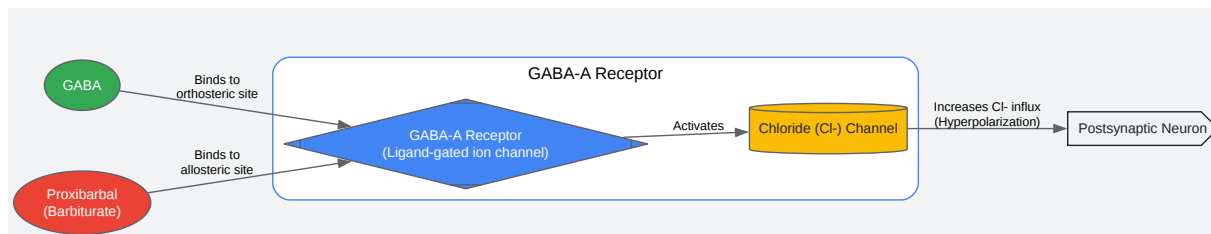
Parameter	Data	Source
Indication	Preventive treatment of migraine	^[2]
Dosage	Not available in retrieved sources	-
Clinical Trial Design	Double-blind	^[2]
Primary Endpoints	Not available in retrieved sources	-
Efficacy Results	Not available in retrieved sources	-

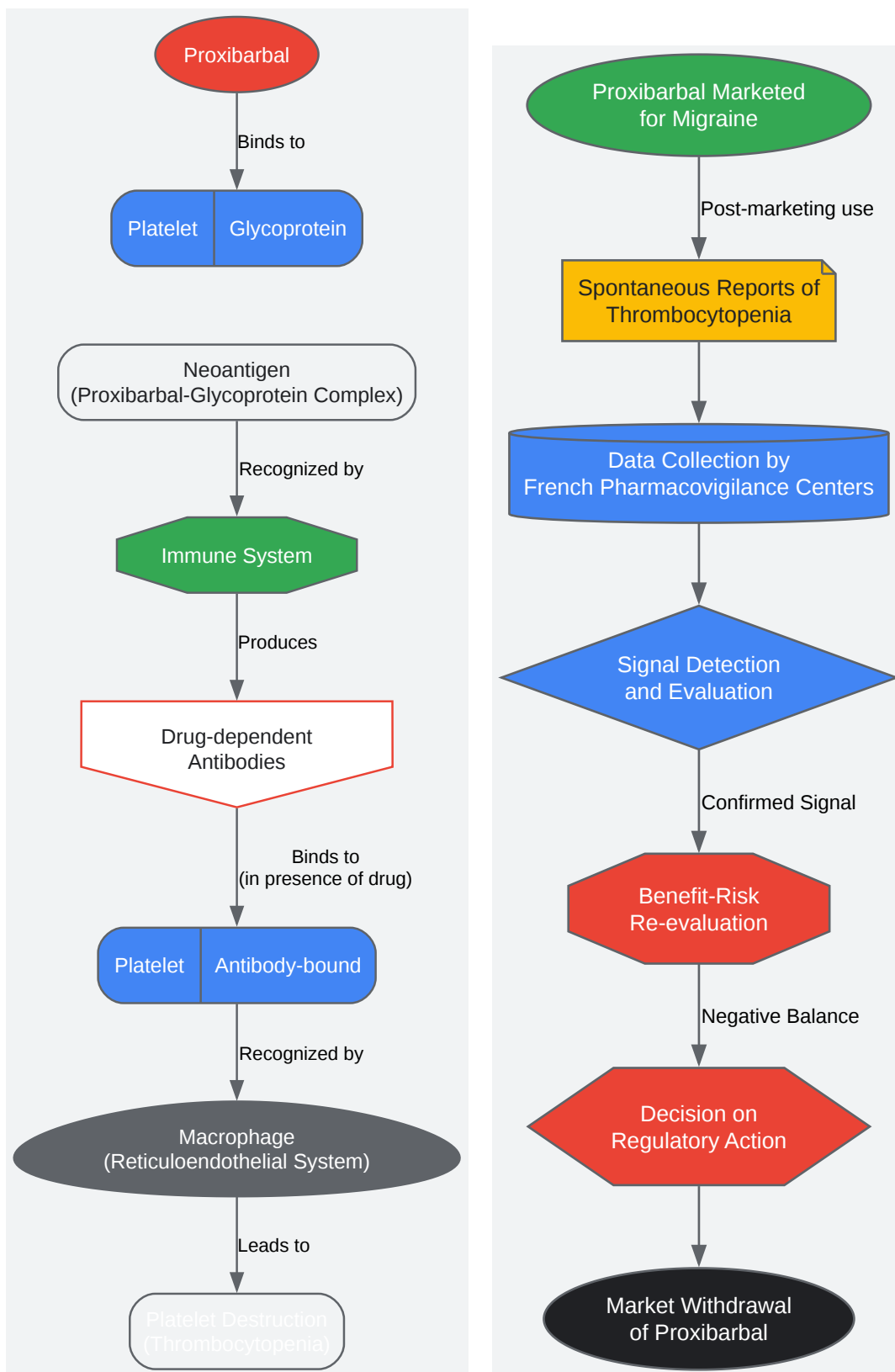
Pharmacological Profile

Mechanism of Action

As a barbiturate, **Proxibarbal** is understood to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3][4] Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.[5][6] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability.

Specifically, barbiturates are thought to increase the duration of the opening of the chloride ion channel associated with the GABA-A receptor, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[5][7] This makes it more difficult for the neuron to fire an action potential in response to excitatory stimuli.





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